![molecular formula C16H23NO2S B2424035 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide CAS No. 2034568-40-4](/img/structure/B2424035.png)
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide
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Description
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H23NO2S and its molecular weight is 293.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds related to N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide, such as various cyclopropanecarboxamide derivatives, has been a subject of research. These compounds have been characterized using techniques like IR spectroscopy, NMR spectroscopy, and X-ray crystallography. For instance, Özer et al. (2009) conducted a study on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including crystal structure analysis (Özer, Arslan, VanDerveer, & Külcü, 2009).
Pharmacological Applications
Cyclopropanecarboxamide derivatives show potential in pharmacology. For example, Zhou et al. (2021) developed a synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, indicating the relevance of these compounds in medicinal chemistry (Zhou, Zhang, He, Zhang, Jiang, & Xu, 2021).
Potential Antidepressant Activity
Research has explored the antidepressant properties of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. Bonnaud et al. (1987) synthesized and evaluated a series of these derivatives as potential antidepressants, indicating the therapeutic potential of cyclopropanecarboxamide analogs (Bonnaud, Cousse, Mouzin, Briley, Stenger, Fauran, & Couzinier, 1987).
Antiproliferative Properties
Compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide have been synthesized and evaluated for antiproliferative activity against cancer cell lines. Lu et al. (2021) reported on the synthesis, crystal structure, and biological activity of such compounds, highlighting their significance in cancer research (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Neuropharmacology and Receptor Binding
Studies have also focused on compounds like N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide and their receptor binding properties, especially in the context of neuropharmacology. Gunn, Lammertsma, & Grasby (2000) assessed modeling strategies for quantitative analysis of [carbonyl-(11)C]WAY-100635 PET studies, a compound structurally related to cyclopropanecarboxamides (Gunn, Lammertsma, & Grasby, 2000).
properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-11(18)13-6-7-14(20-13)16(8-2-3-9-16)10-17-15(19)12-4-5-12/h6-7,11-12,18H,2-5,8-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUZCVMFQVLNPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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